Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,3-dichlorophenyl group attached to the thiazole ring, making it a unique and potentially bioactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,4-dichlorophenyl)acetate: Similar structure but with a different substitution pattern on the phenyl ring.
2-(2,3-Dichlorophenyl)-1,3-thiazole: Lacks the ethyl acetate group.
2-(2,3-Dichlorophenyl)-4-methylthiazole: Contains a methyl group instead of the ethyl acetate group
Uniqueness
Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate is unique due to its specific substitution pattern and the presence of both the thiazole ring and the ethyl acetate group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11Cl2NO2S |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-2-18-11(17)6-8-7-19-13(16-8)9-4-3-5-10(14)12(9)15/h3-5,7H,2,6H2,1H3 |
InChI Key |
MHGCDFOIRLJGRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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